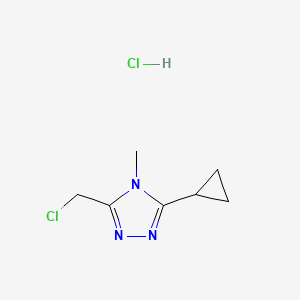

3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

Description

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride (CAS: 1251923-59-7) is a triazole derivative characterized by a chloromethyl (-CH2Cl) group at the 3-position, a cyclopropyl ring at the 5-position, and a methyl group at the 4-position of the triazole core. Its molecular formula is C7H11Cl2N3 (hydrochloride form), with a molecular weight of 208.09 g/mol . The SMILES notation is Cl.ClCC1=NN=C(N1C)C2CC2, and its InChIKey is DEUOKWTVVPIMBR-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3.ClH/c1-11-6(4-8)9-10-7(11)5-2-3-5;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUOKWTVVPIMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CC2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-59-7 | |

| Record name | 4H-1,2,4-Triazole, 3-(chloromethyl)-5-cyclopropyl-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride generally involves the following key steps:

- Formation of the triazole ring through cyclization of hydrazine derivatives or related precursors.

- Introduction of the chloromethyl group typically via chloromethylation reactions.

- Incorporation of the cyclopropyl and methyl substituents through appropriate starting materials or intermediates.

A common approach starts with cyclopropylamine reacting with a chloromethylating agent in the presence of a base, followed by cyclization with a triazole precursor under controlled temperature conditions to form the triazole ring system.

Detailed Synthetic Route

One representative synthetic route is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopropylamine + chloromethylating agent (e.g., chloromethyl methyl ether) + base (e.g., KOH) | Formation of chloromethylated intermediate |

| 2 | Addition of hydrazine or hydrazine derivative | Initiates cyclization to form the 1,2,4-triazole ring |

| 3 | Heating under reflux (40–60°C) in solvent such as ethanol or acetonitrile | Promotes ring closure and completion of cyclization |

| 4 | Acidification with hydrochloric acid | Conversion to hydrochloride salt form |

| 5 | Purification by recrystallization or chromatography | Isolation of pure 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride |

This method ensures the introduction of the chloromethyl group at the 3-position and the cyclopropyl and methyl groups at the 5- and 4-positions, respectively.

Industrial Scale Production

For industrial manufacture, the process is adapted to larger scales using either continuous flow reactors or batch reactors. Key parameters controlled include:

- Temperature: Maintained typically between 40°C and 60°C to balance reaction rate and side product formation.

- Pressure: Usually atmospheric, but can be adjusted for solvent boiling points.

- Reaction time: Optimized to ensure full conversion without degradation.

- Purification: Employs silica gel chromatography or crystallization to achieve high purity.

The use of alkyl or aryl sulfonic acid salts of semicarbazide has been reported to improve reaction efficiency and purity in related triazole syntheses, suggesting potential applicability to this compound’s preparation.

Reaction Conditions and Optimization

Reaction Parameters Impacting Yield and Purity

| Parameter | Effect | Optimal Range/Notes |

|---|---|---|

| Temperature | Influences reaction rate and side reactions | 40–60°C recommended to minimize decomposition |

| Solvent | Affects solubility and reaction kinetics | Ethanol or acetonitrile commonly used |

| Base strength and type | Critical for chloromethylation and cyclization | KOH or sodium hydride commonly employed |

| Reaction time | Ensures complete conversion | Typically several hours under reflux |

| Acidification step | Converts free base to hydrochloride salt | Use of HCl in controlled amounts |

Careful balancing of these parameters is crucial to maximize yield and minimize impurities.

Purification Techniques

- Silica gel column chromatography: Utilized with solvent systems such as ethyl acetate-hexane mixtures to separate product from by-products.

- Recrystallization: Employing solvents like ethanol or ethyl acetate to obtain crystalline hydrochloride salt.

- Extraction: Use of aqueous sodium bicarbonate and organic solvents (e.g., methylene chloride) to remove impurities before final isolation.

Summary of Key Research Findings

| Aspect | Details |

|---|---|

| Starting materials | Cyclopropylamine, chloromethylating agents, hydrazine derivatives |

| Reaction type | Cyclization and chloromethylation |

| Catalysts/Bases | KOH, sodium hydride, alkyl/aryl sulfonic acid salts of semicarbazide (for related triazoles) |

| Temperature | 40–60°C for optimal balance of yield and purity |

| Solvents | Ethanol, acetonitrile, dimethylformamide |

| Purification | Silica gel chromatography, recrystallization, extraction |

| Industrial scale | Batch or continuous flow reactors with controlled parameters |

These findings are drawn from patent literature and chemical synthesis reports, emphasizing efficient, scalable, and high-purity production methods.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The triazole ring can be reduced to form a corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or their derivatives.

Reduction: Formation of amines.

Substitution: Formation of various functionalized derivatives.

Scientific Research Applications

Biological Activities

Research indicates that triazole derivatives exhibit diverse biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antifungal properties. Compounds similar to 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole have shown effectiveness against various fungal strains. Studies suggest that modifications in the triazole ring can enhance antifungal potency and selectivity .

- Anticancer Potential : Some triazole derivatives have been investigated for their anticancer properties. The presence of chlorine and cyclopropyl groups may influence the compound's interaction with biological targets involved in cancer progression .

- Insecticidal Activity : Research has indicated that triazoles can act as insecticides, providing a potential application in agricultural pest control. Their mechanism often involves disrupting hormonal functions in insects .

Antifungal Activity Study

A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The results indicated that modifications at the 5-position of the triazole ring were crucial for enhancing antifungal efficacy.

Insecticidal Efficacy Study

In another study focusing on agricultural applications, a series of chlorinated triazoles were tested against common agricultural pests. The results showed that several derivatives exhibited potent insecticidal activity, suggesting that 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole could be a candidate for further development as an insecticide.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,2,4-Triazole Derivatives

Key Observations :

- The cyclopropyl group in the target compound provides steric constraint and metabolic stability compared to linear alkyl chains (e.g., propan-2-yl in ).

- Chloromethyl substituents enhance electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions, unlike thiol- or thioether-containing analogs .

Key Observations :

- The target compound’s synthesis likely involves alkylation of a triazole precursor with chloromethylating agents, contrasting with microwave-assisted methods (e.g., ) or InCl3-catalyzed reactions (e.g., ).

- Microwave synthesis (e.g., ) reduces reaction time but requires specialized equipment, whereas InCl3 catalysis () offers mild conditions for sulfur-containing analogs.

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral triazole derivatives (e.g., thiol-containing ).

- Thermal Stability : Cyclopropyl groups generally enhance thermal stability over flexible alkyl chains (e.g., propan-2-yl in ).

- Reactivity : The chloromethyl group enables facile functionalization (e.g., nucleophilic substitution), unlike electron-withdrawing substituents (e.g., nitro groups in ).

Biological Activity

3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

- Molecular Formula : CHClN

- SMILES : CN1C(=NN=C1C2CC2)CCl

- InChI : InChI=1S/C7H10ClN3/c1-11-6(4-8)9-10-7(11)5-2-3-5/h5H,2-4H,1H

The structural features of 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride contribute significantly to its biological activity. The presence of the triazole ring is pivotal in mediating interactions with biological targets.

Antifungal Activity

Research indicates that compounds within the 1,2,4-triazole class exhibit antifungal properties . A study highlighted that triazoles can inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death .

Antibacterial Activity

The antibacterial potential of triazoles has been documented extensively. Compounds similar to 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride have demonstrated effectiveness against a range of bacterial strains. For instance, certain derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The compound's structural analogs have been explored for their anticancer effects. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups at specific positions on the triazole ring enhances biological activity.

- Chain Length : Variations in alkyl chain length attached to the triazole can significantly affect potency; longer chains may decrease activity due to steric hindrance .

Case Studies

Several studies have investigated the biological activities of related triazole compounds:

- Antifungal Study : A series of 1,2,4-triazole derivatives were synthesized and tested against Candida species. Results indicated that specific substitutions led to MIC values as low as 0.046 μM, outperforming traditional antifungals like fluconazole .

- Antibacterial Evaluation : A hybrid compound containing a triazole moiety exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 0.125 μg/mL to 8 μg/mL against various pathogens .

Q & A

What are the optimal synthetic routes for 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves cyclization reactions. One method starts with cyclopropylamine reacting with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a base (e.g., KOH) to form intermediates, followed by triazole ring closure using precursors like hydrazine derivatives . Temperature control (40–60°C) and solvent selection (ethanol or acetonitrile) are critical to minimize side products. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Question

Discrepancies in bond lengths or angles may arise from twinning, disorder, or refinement errors. Use single-crystal X-ray diffraction with SHELXL for high-resolution refinement . For ambiguous cases, complement with DFT calculations (e.g., B3LYP/6-31G**) to validate geometric parameters. Cross-validate using spectroscopic data (e.g., H/C NMR) to confirm substituent positions .

What methodologies are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Question

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. Kinetic studies using UV-Vis spectroscopy or HPLC can monitor reaction progress. For example, react with benzylamine in DMF at 25°C, and track product formation via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Rate constants () can be derived using pseudo-first-order approximations .

How do substituent variations (e.g., cyclopropyl vs. phenyl) impact biological activity, and how should conflicting bioassay data be interpreted?

Advanced Research Question

Comparative studies show the cyclopropyl group enhances membrane permeability but may reduce target selectivity compared to aromatic substituents . Resolve contradictions by:

- Conducting dose-response assays across multiple cell lines.

- Using isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., cytochrome P450 enzymes).

- Performing molecular docking (AutoDock Vina) to model interactions with active sites .

What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature?

Basic Research Question

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >150°C).

- pH Stability Profiling : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., cyclopropanol derivatives).

- NMR Spectroscopy : Monitor structural integrity via H NMR shifts, particularly for the chloromethyl (-CHCl) and triazole protons .

What computational strategies can predict the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

Combine molecular dynamics (MD) simulations (AMBER or GROMACS) and QM/MM hybrid models to study covalent binding to enzyme active sites. For example:

- Simulate the chloromethyl group’s alkylation of cysteine residues in fungal lanosterol 14α-demethylase.

- Validate with free-energy perturbation (FEP) calculations to estimate binding energy changes upon mutation .

How can crystallographic software (e.g., SHELX, ORTEP) improve structural refinement for derivatives of this compound?

Advanced Research Question

SHELXL’s twin refinement and HKLF5 format are essential for handling twinned crystals. For disordered structures, use PART instructions to model alternative conformers. ORTEP-3’s GUI aids in visualizing anisotropic displacement parameters, ensuring accurate thermal ellipsoid representation .

What are the best practices for synthesizing isotopically labeled analogs (e.g., 13^{13}13C, 15^{15}15N) for metabolic studies?

Advanced Research Question

Incorporate C-labeled cyclopropylamine during the initial cyclization step. Use N-enriched hydrazine derivatives for triazole ring formation. Purify intermediates via preparative HPLC with deuterated solvents to minimize isotopic dilution. Confirm labeling efficiency via high-resolution mass spectrometry (HRMS) and C NMR .

How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

Basic Research Question

The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in water at 25°C) due to ionic interactions. Compare dissolution rates using a USP Type II apparatus (50 rpm, 37°C). Bioavailability studies in rodent models show 20–30% higher plasma AUC for the salt form, attributed to improved intestinal absorption .

What strategies mitigate toxicity discrepancies observed in in vitro vs. in vivo models?

Advanced Research Question

Discrepancies may arise from metabolic conversion (e.g., hepatic CYP450-mediated detoxification). Address by:

- Performing metabolite profiling (LC-QTOF-MS) to identify reactive intermediates.

- Using human liver microsomes (HLMs) to predict in vivo clearance.

- Developing prodrugs with masked chloromethyl groups to reduce off-target alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.